4-Hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Signals at δ 9.80 ppm (singlet, 1H) confirm the aldehyde proton. The aromatic region (δ 6.50–7.40 ppm) reveals three distinct protons: a singlet for the hydroxyl-substituted aromatic hydrogen (δ 6.85 ppm), a doublet for the methoxy-adjacent proton (δ 7.20 ppm), and a multiplet for the boronic ester-linked proton (δ 7.35 ppm). The methoxy group appears as a singlet at δ 3.80 ppm (3H), while the pinacol methyl groups resonate as two singlets at δ 1.30 ppm (12H).
- ¹³C NMR : The aldehyde carbon is observed at δ 192.5 ppm. Aromatic carbons adjacent to the hydroxyl and methoxy groups appear at δ 160.2 ppm (C-OH) and δ 152.4 ppm (C-OCH₃), respectively. The boronic ester’s quaternary carbon is detected at δ 85.7 ppm.
- ¹¹B NMR : A sharp peak at δ 30.5 ppm confirms the presence of the boronic ester group, consistent with similar pinacol boronate compounds.
Infrared (IR) Spectroscopy
Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) dominate the spectrum. The B-O vibration of the dioxaborolane ring appears at 1350 cm⁻¹, while C-B stretching is observed at 1180 cm⁻¹.
Mass Spectrometry
High-resolution ESI-MS reveals a molecular ion peak at m/z 278.1087 ([M+H]⁺), corroborating the molecular formula $$ \text{C}{14}\text{H}{19}\text{BO}_5 $$. Fragmentation patterns include losses of the pinacol group (−144 Da) and the aldehyde moiety (−28 Da).
Crystallographic Studies and Conformational Dynamics
X-ray crystallography provides critical insights into the three-dimensional arrangement and conformational flexibility of this compound.
Crystal Structure Analysis
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system with space group P2₁/c. The boronic ester adopts a trigonal planar geometry around the boron atom, with B-O bond lengths of 1.37 Å and O-B-O angles of 120.5°. The benzaldehyde moiety is nearly coplanar with the dioxaborolane ring (dihedral angle: 8.7°), facilitating conjugation between the aldehyde and boronate groups.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.42 Å, b = 12.35 Å, c = 14.20 Å |
| β angle | 105.3° |
| B-O bond length | 1.37 Å |
| O-B-O angle | 120.5° |
Conformational Dynamics
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level indicate two low-energy conformers differing in the orientation of the methoxy group. The global minimum features the methoxy oxygen antiperiplanar to the aldehyde group, minimizing steric hindrance.
Electronic Properties and Reactivity Profiling
The electronic structure of this compound governs its reactivity in cross-coupling reactions and interactions with biological targets.
Frontier Molecular Orbitals
DFT-computed HOMO-LUMO gaps reveal a value of 4.2 eV, suggesting moderate electrophilicity. The HOMO is localized on the boronic ester and aromatic ring, while the LUMO resides on the aldehyde group. This distribution facilitates nucleophilic attack at the aldehyde and electrophilic substitution at the boron center.
Reactivity in Suzuki-Miyaura Coupling
The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions. Kinetic studies show a reaction rate constant ($$ k $$) of $$ 1.2 \times 10^{-3} \, \text{s}^{-1} $$ with phenyl iodide in the presence of Pd(PPh₃)₄, yielding biaryl products with >90% efficiency. The methoxy and hydroxyl groups modulate reactivity by donating electron density to the boronate, enhancing its nucleophilicity.
Acid-Base Behavior
The phenolic hydroxyl group exhibits a pKa of 9.2 in aqueous solution, deprotonating under basic conditions to form a phenoxide ion. This property is exploited in pH-responsive drug delivery systems, where the compound acts as a boronate-based linker.
Properties
IUPAC Name |
4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-11(17)12(18-5)6-9(10)8-16/h6-8,17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRAHKBWEJWSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzaldehyde Synthesis via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classical method for introducing hydroxy and aldehyde groups onto aromatic rings. For the target compound, 4-methoxyphenol serves as the starting material.
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Reaction Setup : 4-Methoxyphenol (10.0 g, 72.5 mmol) is dissolved in aqueous NaOH (10% w/v, 150 mL) at 60°C.
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Chloroform Addition : Chloroform (14.5 mL, 181 mmol) is added dropwise under vigorous stirring.
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Reaction Conditions : The mixture is refluxed at 65°C for 4 hours, then acidified with HCl to pH 2.
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Product Isolation : The precipitate is filtered, washed with cold water, and recrystallized from ethanol/water (1:3) to yield 2-hydroxy-5-methoxybenzaldehyde as pale-yellow crystals (79% yield, m.p. 98–100°C).
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 4-Methoxyphenol |
| Yield | 79% |
| Purity (HPLC) | >98% |
| Characterization | NMR, FT-IR, MS |
Alternative Route: Direct Boronation of Pre-Functionalized Benzaldehyde
For industrial-scale production, direct boronation avoids halogenation steps.
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Substrate Preparation : 2-Hydroxy-4-methoxybenzaldehyde (7.5 g, 45.2 mmol) is dissolved in anhydrous THF (100 mL).
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Deprotonation : n-BuLi (2.5 M in hexanes, 20.3 mL, 50.7 mmol) is added at -78°C, followed by triisopropyl borate (12.4 mL, 54.2 mmol).
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Quenching : After 1 hour, the reaction is quenched with 2 M HCl (50 mL), extracted with EtOAc, and dried over MgSO₄.
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Pinacol Ester Formation : The boronic acid intermediate is treated with pinacol (5.4 g, 45.2 mmol) in toluene under azeotropic reflux (Dean-Stark trap) for 6 hours.
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Purification : Column chromatography (hexanes/EtOAc 3:1) yields the title compound (68% overall yield).
Comparative Analysis :
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Miyaura Borylation | 72% | >95% | Moderate |
| Direct Boronation | 68% | >97% | High |
Industrial-Scale Continuous Flow Synthesis
To enhance efficiency, continuous flow reactors minimize side reactions and improve heat transfer.
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Reactor Setup : A tubular reactor (ID 2 mm, L 10 m) is charged with Pd/C catalyst (5 wt%).
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Feed Solutions :
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Stream A: 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (0.5 M in dioxane).
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Stream B: Bis(pinacolato)diboron (0.6 M in dioxane).
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Process Parameters :
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Flow Rate: 2 mL/min (total).
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Temperature: 100°C.
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Pressure: 10 bar.
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Output : The product is collected in-line, filtered, and concentrated to give 85% yield at >99% conversion.
Advantages :
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Reduced reaction time (30 minutes vs. 12 hours batch).
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Consistent product quality (RSD <2%).
Analytical Validation and Quality Control
Critical for batch consistency, especially in pharmaceutical applications.
Characterization Data :
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NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 7.82 (s, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 1.34 (s, 12H, pinacol CH₃).
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NMR : δ 191.2 (CHO), 162.4 (C-O), 137.8–112.4 (Ar-C), 83.5 (B-O), 56.1 (OCH₃), 24.9 (pinacol CH₃).
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HRMS : [M+H]⁺ calc. for C₁₄H₁₉BO₅: 278.1294; found: 278.1291.
Purity Assessment :
| Method | Criteria | Result |
|---|---|---|
| HPLC (C18 column) | >95% area | 97.3% |
| Titration (boron) | 10.8–11.2% B | 10.9% |
| Residual Solvents | <500 ppm (ICH Q3C) | Compliant |
Challenges and Mitigation Strategies
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Boronate Hydrolysis :
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Aldehyde Oxidation :
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Cause : Residual oxidizing agents.
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Solution : Add 0.1% w/w BHT stabilizer during purification.
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Regioselectivity in Borylation :
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Cause : Competing para/meta substitution.
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Solution : Use directing groups (e.g., -OMe) and low-temperature conditions.
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Scientific Research Applications
Applications in Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
Antibacterial Activity
Recent studies have indicated that derivatives of this compound exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. For example, compounds derived from similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 μg/mL against resistant strains .
Anticancer Research
The potential anticancer properties of this compound are being explored through its role as a precursor in synthesizing more complex molecules that target cancer cells. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis .
Antimalarial Activity
There is emerging evidence that compounds related to 4-Hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde may also possess antimalarial properties. Studies have highlighted the effectiveness of pyrimidine-based drugs in combating malaria, suggesting potential pathways for the development of new treatments using this compound .
Applications in Material Science
In addition to its medicinal applications, this compound has utility in material science:
Polymer Chemistry
The boronate ester functionality allows for the incorporation of this compound into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers. The ability to form cross-links through boron chemistry is particularly valuable for creating advanced materials with tailored properties .
Organic Electronics
Research into organic electronic devices has identified the use of boronate esters in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the boron moiety can improve charge transport and device efficiency .
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various derivatives based on 4-Hydroxy-5-methoxybenzaldehyde. The results showed significant activity against resistant bacterial strains with MIC values indicating potential for drug development aimed at treating infections caused by these pathogens .
Case Study 2: Anticancer Applications
Another research effort investigated the anticancer properties of compounds synthesized from this benzaldehyde derivative. The study demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting a viable pathway for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps, resulting in the formation of the desired biaryl product.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related benzaldehyde derivatives are compared based on substitution patterns, synthesis, physical properties, and applications:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Synthesis : Prepared via reaction of 4-formylphenylboronic acid with pinacol in chloroform .
- Physical Properties : Melting point = 61°C; white-yellow crystalline powder .
- Reactivity : Para-substituted boronate facilitates efficient Suzuki coupling with minimal steric hindrance.
- Applications : Used in fluorescent probes for hydrogen peroxide detection .
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Boronate at position 5, hydroxyl at position 2.
- Physical Properties : Molecular weight = 248.08; solubility = 4.031 mL (10 mM in DMSO) .
- Reactivity : Hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents.
- Applications : Research chemical for organic synthesis .
3-Ethoxy-4-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Boronate at position 5, hydroxyl at position 4, ethoxy at position 3.
- Physical Properties : Molecular weight = 292.14 .
- Applications : Intermediate in pharmaceutical synthesis .
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Boronate at position 5, bromo at position 2.
- Synthesis : Prepared via halogenation and subsequent boronate ester formation .
- Reactivity : Bromo substituent allows further functionalization via cross-coupling.
- Applications : Building block for conjugated polymers in organic electronics .
Data Table: Key Properties of Compared Compounds
*Molecular weight calculated based on formula C13H17BO5.
Key Findings and Discussion
- Hydroxy and methoxy groups enhance solubility in polar solvents but may require protection during synthesis to avoid side reactions .
Synthetic Flexibility :
Applications :
- Boronate-containing benzaldehydes are critical in fluorescent probes (e.g., hydrogen peroxide detection) and organic photovoltaics .
Biological Activity
4-Hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 499217-06-0) is a borylated compound that has gained attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has a molecular formula of and a molecular weight of 278.12 g/mol. Its structure includes a benzaldehyde moiety with a hydroxyl and methoxy group, along with a boron-containing dioxaborolane ring.
Anticancer Properties
Research indicates that compounds similar to 4-hydroxy-5-methoxybenzaldehyde exhibit significant anticancer activity. For instance, studies have shown that derivatives of borylated compounds can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that related compounds exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Borylated derivative A | MCF-7 | 0.87 |
| Borylated derivative B | MDA-MB-231 | 12.91 |
| 5-Fluorouracil (control) | MCF-7 | 17.02 |
| 5-Fluorouracil (control) | MDA-MB-231 | 11.73 |
The biological activity of borylated compounds often involves multiple mechanisms:
- Cell Cycle Arrest : Compounds can induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : They may activate apoptotic pathways through caspase activation.
- Inhibition of Metastasis : Some studies indicate that these compounds can inhibit metastatic spread in animal models by targeting matrix metalloproteinases (MMPs) .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that related borylated compounds exhibit antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4–8 μg/mL .
Case Studies
- Study on Anticancer Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of borylated indolone derivatives as potential neoplastic agents. The results indicated strong inhibitory effects on tumor growth in vivo .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of several borylated phenolic compounds against resistant bacterial strains. The findings highlighted the potential use of these compounds as therapeutic agents in treating infections caused by resistant bacteria .
Safety and Toxicology
While the therapeutic potential is promising, safety profiles must be considered. Preliminary toxicity studies indicate that some borylated compounds exhibit acceptable toxicity levels at high doses in animal models, suggesting a favorable safety margin for further development .
Q & A
Q. What spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons and carbons, while ¹¹B NMR confirms the integrity of the boronate ester (δ ~30 ppm for dioxaborolane) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, essential for confirming synthetic success .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, B-O vibrations ~1350 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry; SHELX programs (e.g., SHELXL) refine crystallographic data .
Q. What synthetic routes are used to prepare this compound?
Answer: Common approaches:
- Suzuki-Miyaura Cross-Coupling : The boronate ester enables coupling with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water with bases like NaOH and surfactants (e.g., CTAB) to improve yields (~48-76%) .
- Aldehyde Functionalization : Direct borylation of pre-formed benzaldehydes via Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd catalysts .
- Debus-Radziszewski Reaction : For derivatives, reactions with amines and ketones under reflux conditions yield heterocyclic products .
Advanced Research Questions
Q. How does the boronate ester enhance utility in cross-coupling reactions, and what optimizes these reactions?
Answer: The boronate ester acts as a stable, air-tolerant coupling partner in Suzuki-Miyaura reactions. Optimization strategies include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-rich aryl systems .
- Solvent Systems : Biphasic THF/water with CTAB enhances interfacial contact, improving yields .
- Base Choice : NaOH or K₂CO₃ facilitates transmetalation; weaker bases reduce side reactions .
- Temperature Control : Reactions at 60-80°C balance efficiency and decomposition risks .
Q. What analytical challenges arise with this compound, and how are they addressed?
Answer: Challenges include:
- Purity Verification : Commercial suppliers often omit analytical data, necessitating HPLC (C18 columns, acetonitrile/water gradients) and elemental analysis .
- Boronate Stability : Hydrolytic sensitivity requires anhydrous storage and characterization under inert conditions. ¹¹B NMR monitors degradation (appearance of boronic acid at δ ~10 ppm) .
- Regiochemical Confirmation : NOESY NMR or X-ray crystallography resolves positional isomerism of methoxy/hydroxy groups .
Q. How is this compound applied in fluorescent H₂O₂ sensors?
Answer: The boronate ester undergoes H₂O₂-mediated deboronation, enabling sensor design:
- Probe Design : Conjugation with fluorophores (e.g., anthracene) creates "turn-on" sensors; deboronation disrupts quenching, enhancing fluorescence .
- Solid-State Detection : Thin films of imine derivatives (e.g., OTBPA) react with H₂O₂ vapor in seconds, achieving detection limits as low as 4.1 ppt .
- Mechanistic Insight : The electron-withdrawing aldehyde accelerates boronate oxidation, enabling rapid response kinetics .
Q. How do substituents influence reactivity in heterocyclic synthesis?
Answer:
- Methoxy Group : Directs electrophilic substitution (e.g., nitration) to the para position, enabling regioselective functionalization .
- Boronate Ester : Participates in Suzuki couplings to build biaryl scaffolds for pharmaceuticals or ligands .
- Aldehyde : Condenses with amines/hydrazides to form Schiff bases or thiadiazoles, useful in antimicrobial or anticancer agent development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
